molecular formula C9H16N4O2S B11804675 N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide

N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide

Cat. No.: B11804675
M. Wt: 244.32 g/mol
InChI Key: VDHITMLLHNRMET-UHFFFAOYSA-N
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Description

N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H16N4O2S and a molecular weight of 244.31 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydrazinyl group and a sulfonamide group, making it a unique entity in the realm of organic chemistry.

Preparation Methods

The synthesis of N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonamide with diethylamine and hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . Additionally, the hydrazinyl group may interact with other cellular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide can be compared with other sulfonamide compounds, such as sulfamethazine and sulfadiazine. While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the hydrazinyl group and the pyridine ring. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H16N4O2S

Molecular Weight

244.32 g/mol

IUPAC Name

N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide

InChI

InChI=1S/C9H16N4O2S/c1-3-13(4-2)16(14,15)9-7-11-6-5-8(9)12-10/h5-7H,3-4,10H2,1-2H3,(H,11,12)

InChI Key

VDHITMLLHNRMET-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CN=C1)NN

Origin of Product

United States

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